2-(3-Isopropylphenyl)-3-methylbutan-2-ol
Description
Overview of Aryl-Substituted Tertiary Alcohols in Contemporary Organic Chemistry
Aryl-substituted tertiary alcohols represent a pivotal class of compounds in modern organic chemistry. Their structure, which features a hydroxyl group attached to a carbon atom bonded to an aromatic ring and two other carbon substituents, makes them highly valuable intermediates and target molecules. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of the aryl group allows for a wide range of electronic modifications, while the tertiary alcohol provides a site for further functionalization or can itself be a key pharmacophoric element.
The synthesis of these compounds is a topic of ongoing research, with methods often involving the addition of organometallic reagents to aryl ketones or the reaction of aryl organometallics with aliphatic ketones. solubilityofthings.com Novel catalytic methods are continuously being developed to enhance efficiency, selectivity, and substrate scope, reflecting the importance of this molecular scaffold. sigmaaldrich.com Furthermore, aryl-substituted tertiary alcohols serve as precursors to complex molecules containing quaternary carbon centers, which are challenging stereocenters to construct in organic synthesis. hc-sc.gc.ca
Structural Features and Stereochemical Considerations within 2-(3-Isopropylphenyl)-3-methylbutan-2-ol
The molecule this compound possesses a unique and sterically demanding architecture. Its core is a tertiary alcohol, with the carbinol carbon (C2) being a chiral center. This carbon is bonded to four distinct substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a tert-butyl group (-C(CH₃)₃), and a 3-isopropylphenyl group.
The presence of a single stereocenter means the compound can exist as a pair of enantiomers, (R)-2-(3-Isopropylphenyl)-3-methylbutan-2-ol and (S)-2-(3-Isopropylphenyl)-3-methylbutan-2-ol. The synthesis of this compound without chiral control would result in a racemic mixture. The significant steric bulk imposed by the adjacent tert-butyl and 3-isopropylphenyl groups heavily influences the molecule's conformational preferences and its reactivity. This steric hindrance can shield the hydroxyl group and the chiral center, potentially leading to high stereoselectivity in certain reactions while impeding others. wikipedia.orgcymitquimica.com
Table 1: Predicted Physicochemical Properties of this compound Note: Experimental data for this specific compound is not readily available in public databases. The following properties are calculated.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₄H₂₂O |
| Molecular Weight | 206.33 g/mol |
| Chiral Centers | 1 (at C2) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
Significance of Hindered Tertiary Alcohol Moieties in Synthetic Design
Sterically hindered tertiary alcohols are crucial building blocks in synthetic organic chemistry. Their bulky nature imparts specific properties that chemists can exploit. For instance, the significant steric shielding around the hydroxyl group can prevent unwanted side reactions, allowing for selective transformations at other sites in a complex molecule. While reactions like oxidation are difficult for tertiary alcohols in general due to the lack of an alpha-hydrogen, this resistance is further amplified by steric hindrance. wikipedia.org
Conversely, the formation of esters or ethers from a hindered alcohol can be challenging, often requiring specialized, highly reactive reagents or catalytic "dual activation" procedures to overcome the steric barrier. chemicalbook.com The stability of the tertiary carbocation that can be formed upon protonation and loss of water makes these alcohols prone to elimination or SN1 substitution reactions, although the specific pathways are influenced by the surrounding steric environment. sigmaaldrich.com The deliberate construction of such hindered centers is a key strategy for accessing molecules with densely packed and complex three-dimensional structures.
Retrosynthetic Analysis Strategies for the this compound Skeleton
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. chemicalbook.comnih.gov For a tertiary alcohol like this compound, the most common strategy involves disconnecting one of the carbon-carbon bonds attached to the carbinol carbon. nih.govchemspider.com
Two primary disconnections are plausible for this target molecule:
Route A: Disconnection of the C2–C(CH₃)₃ bond. This is a standard Grignard-type disconnection. The analysis leads back to 3-isopropylacetophenone as the ketone precursor and a tert-butyl nucleophile . The synthetic equivalent for the nucleophile would be tert-butylmagnesium chloride or tert-butyllithium. This route is often synthetically practical as 3-isopropylacetophenone is a known starting material. chemicalbook.com
Route B: Disconnection of the C2–CH₃ bond. This alternative disconnection leads to the more complex ketone, 1-(3-isopropylphenyl)-2,2-dimethylpropan-1-one , and a simple methyl nucleophile (e.g., from methylmagnesium iodide or methyllithium). While feasible, this route requires the synthesis of a more elaborate ketone precursor.
Table 2: Comparison of Retrosynthetic Strategies
| Strategy | Disconnected Bond | Precursors | Synthetic Feasibility |
|---|---|---|---|
| Route A | C₂(carbinol)–C(tert-butyl) | 3-Isopropylacetophenone and tert-butylmagnesium halide | Higher, as the ketone precursor is more readily accessible. |
| Route B | C₂(carbinol)–C(methyl) | 1-(3-isopropylphenyl)-2,2-dimethylpropan-1-one and methylmagnesium halide | Lower, due to the increased complexity of the required ketone. |
Current Research Gaps and Objectives in the Study of this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of published studies detailing its synthesis, spectroscopic characterization, or reactivity. This lack of information presents a clear opportunity for foundational research.
Future research objectives for this molecule should include:
Synthesis and Optimization: Development of a reliable and high-yielding synthetic protocol, likely based on the retrosynthetic strategies outlined above (e.g., the addition of a tert-butyl organometallic reagent to 3-isopropylacetophenone).
Full Spectroscopic Characterization: Complete analysis of the purified compound using modern techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS), to create a reference dataset.
Chiral Resolution and Stereochemical Studies: Separation of the racemic mixture into its constituent enantiomers and determination of their absolute stereochemistry. This would enable the study of their chiroptical properties and stereospecific reactivity.
Reactivity and Mechanistic Investigations: Exploration of the chemical reactivity of the hindered hydroxyl group, for example, in esterification, etherification, and substitution reactions, to understand the influence of the pronounced steric hindrance.
Computational Modeling: Theoretical studies to predict its three-dimensional structure, conformational energies, and spectroscopic properties, which would complement experimental findings.
Addressing these research objectives would establish a fundamental understanding of this sterically encumbered aryl-tertiary alcohol and could pave the way for its potential use as a novel building block in synthetic or medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-(3-propan-2-ylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10(2)12-7-6-8-13(9-12)14(5,15)11(3)4/h6-11,15H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHYBDYWXJEHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Isopropylphenyl 3 Methylbutan 2 Ol
Exploration of Classical Organometallic Reagent Additions
The most direct and widely employed methods for the synthesis of tertiary alcohols involve the addition of organometallic reagents to a ketone. These reactions are fundamental in organic synthesis for their reliability and versatility in forming carbon-carbon bonds.
Grignard Reagent Approaches to 2-(3-Isopropylphenyl)-3-methylbutan-2-ol
The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds. The synthesis of this compound can be envisioned through the reaction of a Grignard reagent with a suitable ketone. Two primary retrosynthetic disconnections are possible:
Route A: The addition of an isopropylmagnesium halide to 1-(3-isopropylphenyl)-2-methylpropan-1-one.
Route B: The reaction of a (3-isopropylphenyl)magnesium halide with 3-methylbutan-2-one.
Both routes are expected to produce the desired tertiary alcohol. The choice of route may depend on the availability and stability of the starting materials. The general reaction scheme is depicted below:
General Reaction Scheme for Grignard Synthesis

A representative scheme for the Grignard synthesis of this compound. R1 and R2 represent the different alkyl and aryl groups depending on the chosen synthetic route.
| Route | Ketone | Grignard Reagent | Anticipated Product |
| A | 1-(3-Isopropylphenyl)-2-methylpropan-1-one | Isopropylmagnesium bromide | This compound |
| B | 3-Methylbutan-2-one | (3-Isopropylphenyl)magnesium bromide | This compound |
Recent advancements in Grignard reactions have also focused on asymmetric synthesis to produce chiral tertiary alcohols with high enantioselectivity. nih.govrug.nl This is often achieved through the use of chiral ligands that coordinate to the magnesium center, thereby influencing the facial selectivity of the nucleophilic attack on the ketone. nih.gov
Organolithium Chemistry in the Formation of the Tertiary Alcohol Center
Similar to Grignard reagents, organolithium reagents are powerful nucleophiles for the synthesis of alcohols. The corresponding organolithium reagents, isopropyllithium (B161069) or (3-isopropylphenyl)lithium, can be used in place of the Grignard reagents in the synthetic routes described above. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for reactions with sterically hindered ketones but may also lead to more side reactions if not properly controlled.
Catalytic and Stereoselective Synthesis of this compound
Modern synthetic chemistry has increasingly focused on the development of catalytic and stereoselective methods to access complex molecules with high efficiency and stereocontrol. rsc.orgresearchgate.net
Enantioselective Carbonyl Additions for Chiral Alcohol Formation
The creation of a chiral tertiary alcohol from a prochiral ketone is a significant challenge in asymmetric synthesis due to the steric hindrance around the reactive center. researchgate.netchinesechemsoc.org Several catalytic systems have been developed to address this challenge:
Catalytic Asymmetric Cyanosilylation: The addition of a cyano group to a ketone can be achieved with high enantioselectivity using chiral catalysts. The resulting cyanohydrin can then be converted to the desired tertiary alcohol through further synthetic manipulations. chinesechemsoc.org
Asymmetric Aldol (B89426) Reactions: Chiral catalysts, such as C2-symmetric N,N'-dioxide-Sc(III) complexes, have been shown to promote the asymmetric aldol reaction of α-ketoesters with diazoacetate esters to afford tertiary alcohols in good yields and with excellent enantioselectivities. rsc.org
These methods offer a pathway to enantiomerically enriched this compound, which would be crucial for applications where a specific stereoisomer is required.
| Method | Catalyst Type | Key Features |
| Asymmetric Cyanosilylation | Chiral Lewis acids or bases | Can achieve high diastereo- and enantioselectivity for α-branched ketones. chinesechemsoc.org |
| Asymmetric Aldol Reaction | Chiral metal complexes (e.g., Sc(III)) | Effective for the synthesis of tertiary alcohols from α-ketoesters. rsc.org |
Diastereoselective Control in Building the Branched Alkane Chain
The synthesis of highly branched alkanes often requires methods that can control the stereochemistry of multiple stereocenters. nih.govacs.org While this compound itself does not possess multiple stereocenters in its branched alkane chain, the principles of diastereoselective synthesis are relevant for the creation of more complex analogs. Methods such as intramolecular hydride transfer in cobalt-complexed propargylic alcohols have been used to create stereochemically defined α-alkyl-γ-hydroxy-acetylenes, which are precursors to branched alkanes. nih.govacs.org
Transition Metal-Catalyzed Hydrofunctionalization Routes
Transition metal-catalyzed reactions provide alternative and often more atom-economical routes to complex organic molecules. researchgate.netnih.govresearchgate.net For the synthesis of tertiary alcohols, the hydrofunctionalization of alkenes or alkynes is a promising strategy. For instance, the transition metal-catalyzed hydroarylation of an appropriately substituted alkene could potentially construct the carbon skeleton of this compound. While direct hydrofunctionalization to form a tertiary alcohol is challenging, stepwise approaches involving initial carbon-carbon bond formation followed by oxidation are feasible. acs.org
Multi-Step Convergent and Linear Synthesis Pathways to this compound
The construction of this compound can be approached from two main retrosynthetic disconnections, leading to either a convergent or a linear synthesis strategy. Both strategies typically culminate in a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds.
Convergent Synthesis Pathway
The primary convergent pathway is the reaction of 3-isopropylphenylmagnesium bromide with 3-methyl-2-butanone (B44728) (also known as isopropyl methyl ketone).
Step 1: Formation of the Grignard Reagent. 1-Bromo-3-isopropylbenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 3-isopropylphenylmagnesium bromide.
Step 2: Grignard Reaction. The freshly prepared Grignard reagent is then reacted with 3-methyl-2-butanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.
Step 3: Acidic Workup. The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step with an aqueous acid (e.g., dilute HCl or NH₄Cl solution) to yield the final product, this compound.
Figure 1: Convergent Synthesis of this compound

Linear Synthesis Pathway
A linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule step-by-step. sigmaaldrich.com An alternative, more linear approach to synthesizing this compound starts with 3'-isopropylacetophenone.
Step 1: Grignard Reaction. 3'-Isopropylacetophenone is reacted with tert-butylmagnesium chloride in an anhydrous ether solvent like THF. sigmaaldrich.com The tert-butyl Grignard reagent adds to the ketone to form the magnesium alkoxide intermediate.
Step 2: Acidic Workup. Subsequent acidic workup protonates the alkoxide to afford the target tertiary alcohol.
Figure 2: Linear Synthesis of this compound

Table 1: Comparison of Synthetic Pathways
| Feature | Convergent Pathway | Linear Pathway |
| Key Reagents | 3-Isopropylphenylmagnesium bromide, 3-Methyl-2-butanone | tert-Butylmagnesium chloride, 3'-Isopropylacetophenone |
| Bond Formation | Forms bond between the phenyl ring and the carbinol carbon. | Forms bond between the tert-butyl group and the carbinol carbon. |
| Advantages | Potentially higher overall yield by building complex fragments separately. tcichemicals.com | May use more readily available or stable starting materials. |
| Disadvantages | Grignard reagent from aryl halide can sometimes be challenging to initiate. | The required ketone (3'-isopropylacetophenone) may require prior synthesis. |
Optimization of Reaction Conditions and Process Intensification in this compound Production
The efficiency and yield of the Grignard-based syntheses for this compound are highly dependent on the precise control of reaction conditions. Optimization of these parameters is crucial for industrial-scale production and for maximizing laboratory yields.
Key Optimization Parameters:
Solvent: The choice of solvent is critical. Tetrahydrofuran (THF) is generally preferred over diethyl ether for forming aryl Grignard reagents due to its higher boiling point and better solvating properties for the magnesium salts, which can help maintain a homogeneous reaction mixture.
Temperature: The formation of the Grignard reagent is an exothermic process and often requires initial heating to start, followed by cooling to maintain a steady reaction rate and prevent side reactions like Wurtz coupling. The subsequent reaction with the ketone is typically performed at low temperatures (e.g., 0 °C) to enhance selectivity and minimize side reactions, before being allowed to warm to room temperature.
Reagent Purity: All reagents and glassware must be scrupulously dried. Grignard reagents are highly basic and will react with any protic source, particularly water, which would quench the reagent and reduce the yield.
Rate of Addition: Slow, dropwise addition of the ketone to the Grignard reagent solution (or vice-versa, depending on the specific procedure) is essential to control the exothermicity of the reaction and prevent the formation of byproducts.
Process Intensification:
For larger-scale synthesis, process intensification techniques can be applied to improve safety, efficiency, and throughput.
Flow Chemistry: Conducting the Grignard reaction in a continuous flow reactor offers significant advantages over batch processing. It allows for superior control over temperature due to a high surface-area-to-volume ratio, rapid mixing, and a safer operating environment as only small quantities of the reactive intermediates are present at any given time.
Ultrasonic and Microwave Irradiation: The use of ultrasound or microwave irradiation can be explored to accelerate the formation of the Grignard reagent, potentially reducing initiation times and increasing reaction rates.
Table 2: Influence of Reaction Parameters on Grignard Synthesis
| Parameter | Effect on Reaction | Optimized Condition |
| Solvent | Affects solubility of Grignard reagent and reaction temperature. | Anhydrous THF is often preferred for its solvating ability and higher boiling point. |
| Temperature | Controls reaction rate and selectivity; prevents side reactions. | Low temperature (0 °C) for ketone addition, followed by warming to room temperature. |
| Water Content | Quenches the Grignard reagent, reducing yield. | All reagents and apparatus must be rigorously dried; reaction under inert atmosphere (N₂ or Ar). |
| Addition Rate | Manages exothermicity and prevents localized high concentrations. | Slow, controlled addition of one reagent to the other with efficient stirring. |
Development of Sustainable and Green Chemistry Routes to this compound
While the Grignard reaction is a powerful tool, it presents several challenges from a green chemistry perspective, primarily due to the use of stoichiometric magnesium and volatile ether solvents. Research into more sustainable alternatives focuses on catalytic methods and the use of greener solvents.
Challenges with Traditional Grignard Synthesis:
Atom Economy: The use of stoichiometric magnesium results in poor atom economy, as a stoichiometric amount of magnesium salts is generated as waste.
Solvent Use: Diethyl ether and THF are volatile, flammable, and can form explosive peroxides, posing safety and environmental risks.
Waste Generation: The acidic workup and subsequent extractions generate significant aqueous waste streams that require treatment.
Potential Green Alternatives:
Catalytic Arylation/Alkylation: The development of catalytic methods that could directly couple an aryl or tert-butyl group to a ketone precursor would be a significant advancement. For example, transition-metal-catalyzed additions of organometallic reagents could potentially be performed with catalytic amounts of a promoter, though this is a challenging transformation for tertiary alcohol synthesis.
Use of Greener Solvents: Investigating the use of alternative, less hazardous solvents is a key area of green chemistry. Solvents such as 2-methyl-THF, which is derived from biomass, or cyclopentyl methyl ether (CPME) are being explored as greener substitutes for THF in many organometallic reactions due to their higher boiling points, lower water solubility, and reduced tendency to form peroxides.
Mechanochemistry: Performing the synthesis under solvent-free mechanochemical conditions (e.g., ball milling) could drastically reduce solvent waste. This technique has been successfully applied to various organometallic preparations and could potentially be adapted for this synthesis, minimizing the need for volatile ethers. A Chinese patent (CN103274959B) highlights process simplification and recycling of raw materials in the synthesis of related compounds, pointing towards an industrial interest in greener, more efficient processes. google.com
Table 3: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Approach | Advantages | Disadvantages / Challenges | Green Chemistry Principles Addressed |
| Traditional Grignard | High-yielding, well-established, reliable. | Poor atom economy, hazardous solvents, waste generation. | N/A |
| Catalytic Methods | High atom economy, reduced waste. | Catalyst development is challenging; may require harsh conditions or expensive metals. | Catalysis, Atom Economy |
| Greener Solvents | Reduced environmental impact and safety hazards. | May require re-optimization of reaction conditions; solvent cost can be higher. | Safer Solvents & Auxiliaries |
| Mechanochemistry | Drastically reduces or eliminates solvent use. | Scalability can be an issue; requires specialized equipment. | Pollution Prevention, Safer Solvents & Auxiliaries |
Advanced Structural Elucidation and Conformational Analysis of 2 3 Isopropylphenyl 3 Methylbutan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic compounds, providing unparalleled insight into the molecular framework. For 2-(3-Isopropylphenyl)-3-methylbutan-2-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques is essential for a complete connectivity analysis and stereochemical assignment.
¹H, ¹³C, and 2D NMR Techniques for Connectivity Analysis
The ¹H NMR spectrum of this compound provides initial information regarding the number and types of proton environments. The aromatic region is expected to show complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The aliphatic region would feature signals for the isopropyl group protons, the methyl groups of the butanol moiety, and the hydroxyl proton.
The ¹³C NMR spectrum complements the ¹H data by revealing the number of distinct carbon environments. Due to the chirality of the molecule, all carbon atoms are expected to be chemically non-equivalent, leading to a full set of signals.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.1 | m | 4H | Ar-H |
| ~2.9 | sept | 1H | -CH(CH₃)₂ |
| ~1.6 | s | 1H | -OH |
| ~1.25 | d | 6H | -CH(CH₃)₂ |
| ~0.9 | s | 9H | -C(CH₃)₃ |
Note: This data is predicted and serves as an illustrative example. Actual experimental values may vary.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~149 | Ar-C (ipso, attached to isopropyl) |
| ~147 | Ar-C (ipso, attached to butanol) |
| ~128-124 | Ar-CH |
| ~79 | C-OH (quaternary) |
| ~39 | C(CH₃)₃ (quaternary) |
| ~34 | -CH(CH₃)₂ |
| ~26 | -C(CH₃)₃ |
| ~24 | -CH(CH₃)₂ |
Note: This data is predicted and serves as an illustrative example. Actual experimental values may vary.
Stereochemical Assignment via NOESY and Chiral Shift Reagents
Given that this compound possesses a chiral center at the carbinol carbon, determining its stereochemistry is crucial. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons that are in close proximity. acdlabs.comyoutube.com For a particular enantiomer, NOESY can reveal spatial relationships between the protons of the substituents around the chiral center and the aromatic ring protons, which can be used to infer the relative stereochemistry.
The use of chiral shift reagents (CSRs) in NMR spectroscopy is another powerful method for stereochemical analysis. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the chiral alcohol. nih.govscispace.com This interaction induces differential chemical shifts (enantiomeric shift differences) in the NMR spectra of the two enantiomers, allowing for their distinction and, in some cases, the assignment of absolute configuration by comparing the observed shifts to established models for the CSR-substrate complex. nih.govscispace.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in the molecule and to probe non-covalent interactions.
In the FT-IR spectrum of this compound, a broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the tertiary alcohol, with the broadening indicative of intermolecular hydrogen bonding. docbrown.info Sharp peaks in the 3000-2850 cm⁻¹ range correspond to C-H stretching vibrations of the alkyl groups. Aromatic C-H stretching absorptions are expected just above 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong C-O stretching band for the tertiary alcohol would typically appear in the 1200-1100 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of bands unique to the molecule's structure.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-C skeletal vibrations of the alkyl chains typically show strong signals.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad, Strong | O-H Stretch (Hydrogen-bonded) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2960 | Strong | Aliphatic C-H Stretch |
| ~1600, ~1470 | Medium | Aromatic C=C Stretch |
| ~1370 | Medium | C-H Bending (Isopropyl, t-Butyl) |
| ~1150 | Strong | C-O Stretch (Tertiary Alcohol) |
Note: This data is predicted and serves as an illustrative example. Actual experimental values may vary.
Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₄H₂₂O).
Electron ionization (EI) mass spectrometry of tertiary benzylic alcohols often results in a weak or absent molecular ion peak due to the facile cleavage of bonds adjacent to the oxygen and the aromatic ring. libretexts.orgslideshare.netlibretexts.org The fragmentation of this compound is expected to be dominated by several key pathways:
Alpha-cleavage: Loss of a tert-butyl radical is a likely fragmentation pathway, leading to a resonance-stabilized benzylic cation.
Dehydration: The elimination of a water molecule (loss of 18 Da) from the molecular ion is a common fragmentation for alcohols. libretexts.org
Benzylic Cleavage: Cleavage of the bond between the quaternary carbinol carbon and the aromatic ring can occur, leading to fragments corresponding to the aromatic and aliphatic portions of the molecule.
Fragmentation of the Isopropyl Group: Loss of a methyl radical from the isopropyl group can also be observed.
Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways by isolating a specific fragment ion and inducing its further fragmentation, providing more detailed structural information.
Plausible Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Structure |
| 206 | [M]⁺ (Molecular Ion) |
| 188 | [M - H₂O]⁺ |
| 149 | [M - C(CH₃)₃]⁺ |
| 119 | [C₉H₁₁]⁺ (Isopropylphenyl cation) |
| 57 | [C(CH₃)₃]⁺ |
Note: The relative intensities of these fragments would depend on the ionization conditions.
Chiroptical Methods (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination of this compound
While NMR with chiral auxiliaries can provide information on the absolute configuration, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) offer a direct and powerful alternative. researchgate.netmdpi.com These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. chemistrywithatwist.comresearchgate.net
The experimental ECD and VCD spectra are compared with spectra predicted by quantum chemical calculations for a chosen enantiomer (e.g., the R-enantiomer). researchgate.netchemistrywithatwist.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer being analyzed. researchgate.net ECD is sensitive to the electronic transitions of the aromatic chromophore, while VCD provides information on the stereochemistry of the entire molecule through its vibrational modes. mdpi.comnih.gov The reliability of this approach depends on an accurate conformational analysis, as the chiroptical spectra are a population-weighted average of the spectra of all significant conformers. chemistrywithatwist.com
Conformational Analysis and Rotational Isomerism of the Isopropyl and Alkyl Chains within this compound
The steric bulk of the isopropyl and the 3-methylbutan-2-ol substituents on the benzene ring introduces significant conformational constraints. The rotational barriers around the single bonds connecting these groups to the aromatic ring and within the alkyl chains themselves will dictate the preferred three-dimensional structure of the molecule.
Reactivity Profiles and Mechanistic Studies of 2 3 Isopropylphenyl 3 Methylbutan 2 Ol
Acid-Catalyzed Dehydration and Rearrangement Pathways of 2-(3-Isopropylphenyl)-3-methylbutan-2-ol
The dehydration of alcohols, particularly tertiary alcohols, is a classic elimination reaction typically facilitated by strong protic acids and heat. byjus.comscienceready.com.au For this compound, this reaction proceeds through a multi-step mechanism initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of a water molecule is the rate-determining step, yielding a tertiary carbocation. byjus.com Due to the positive change in entropy (ΔS) resulting from the formation of multiple products from a single reactant, and the typically endothermic nature of the reaction (positive ΔH), high temperatures favor the formation of the alkene products according to the Gibbs free energy equation (ΔG = ΔH - TΔS). echemi.comstackexchange.com
Carbocationic Intermediates and Wagner-Meerwein Rearrangements
The initial carbocation formed upon the dehydration of this compound is the 2-(3-isopropylphenyl)-3,3-dimethylbutan-2-yl cation (Cation A). This intermediate is both tertiary and benzylic, affording it significant stability.
However, carbocationic intermediates are susceptible to rearrangements that lead to more stable species. libretexts.org A prime pathway for such transformations is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl, aryl, or hydride group. wikipedia.orgslideshare.net In the case of Cation A, a 1,2-methyl shift from the adjacent tert-butyl group is plausible. This rearrangement transforms Cation A into the 2,3-dimethyl-3-(3-isopropylphenyl)butan-2-yl cation (Cation B), which is also a tertiary carbocation.
The propensity for this rearrangement is driven by the relative stabilities of the carbocations and the transition state connecting them. While both cations are tertiary, subtle differences in hyperconjugation and steric strain can influence the equilibrium between them. Deprotonation of these carbocations by a base (such as water or the conjugate base of the acid catalyst) leads to the formation of various alkene products, as dictated by Zaitsev's rule which favors the more substituted, and thus more stable, double bond. scienceready.com.au
Influence of Substituent Effects on Rearrangement Products
The substituents attached to the core structure of this compound exert considerable influence over the reaction pathway and product distribution.
Electronic Effects: The isopropyl group on the phenyl ring is an electron-donating group (EDG). Through inductive and hyperconjugative effects, it stabilizes the positive charge on the adjacent benzylic carbon in Cation A. This enhanced stability of the initial carbocation may diminish the thermodynamic driving force for the Wagner-Meerwein rearrangement to Cation B, potentially increasing the yield of products derived from the unrearranged cation.
Steric Effects: The bulky tert-butyl group sterically hinders the carbocationic center in Cation A. This can influence the regioselectivity of the deprotonation step, potentially favoring the formation of less sterically hindered alkene isomers.
The final mixture of alkenes is a result of the competition between deprotonation of the initial carbocation (Cation A) and the rearranged carbocation (Cation B).
Table 1: Potential Alkene Products from Acid-Catalyzed Dehydration
| Originating Cation | Alkene Product Name | Structure | Comments |
|---|---|---|---|
| Cation A (Unrearranged) | 2-(3-Isopropylphenyl)-3,3-dimethylbut-1-ene | Less substituted (Hofmann-type product), formed by deprotonation of a methyl group. | |
| Cation B (Rearranged) | 2,3-dimethyl-3-(3-isopropylphenyl)but-1-ene | Trisubstituted alkene, likely a minor product from deprotonation of the terminal methyl group. |
Oxidation and Reduction Reactions of the Tertiary Alcohol Functionality
The tertiary nature of the alcohol functionality in this compound renders it resistant to standard oxidizing agents. Oxidation of primary and secondary alcohols typically involves the removal of a hydrogen atom from the carbinol carbon. chemguide.co.uklibretexts.org Since this compound lacks a hydrogen on this carbon, it cannot be oxidized without cleaving a carbon-carbon bond, a process that requires harsh conditions and typically results in degradation of the molecule. libretexts.orgchemistryviews.org Therefore, under typical laboratory conditions using reagents like acidified potassium dichromate(VI), no reaction is observed. savemyexams.com
Conversely, the alcohol functionality is at a low oxidation state and is not susceptible to reduction. While the C-O bond can be cleaved via conversion to a better leaving group, this is not considered a reduction of the alcohol itself. The aromatic ring could be reduced under specific catalytic hydrogenation conditions, but the hydroxyl group remains unchanged in such processes.
Nucleophilic Substitution Reactions at the Tertiary Alcohol Center and Related Analogues
Nucleophilic substitution at the tertiary alcohol center of this compound is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). The reaction can proceed via an Sₙ1 mechanism if the alcohol is first activated by a strong acid. libretexts.org Protonation of the hydroxyl group forms a good leaving group (H₂O), which dissociates to generate the same initial carbocation (Cation A) as seen in the dehydration pathway.
Once formed, this carbocation can be attacked by a nucleophile (e.g., Br⁻ from HBr). However, it is also subject to the same Wagner-Meerwein rearrangement to form Cation B. masterorganicchemistry.com Consequently, the reaction typically yields a mixture of products: one from the direct substitution of the unrearranged carbocation and another from the substitution of the rearranged carbocation. This behavior is analogous to the reaction of 3-methyl-2-butanol (B147160) with HBr, which proceeds with a hydride shift to form a more stable tertiary carbocation before substitution. youtube.com
The mechanism is as follows:
Protonation of the alcohol by acid.
Loss of water to form the tertiary benzylic carbocation (Cation A).
Path A: Nucleophilic attack on Cation A to form the unrearranged product.
Path B: 1,2-methyl shift (Wagner-Meerwein rearrangement) to form Cation B.
Path C: Nucleophilic attack on Cation B to form the rearranged product.
Interactions with Lewis Acids and Bases: Complexation and Catalysis
The oxygen atom in this compound possesses lone pairs of electrons, allowing it to function as a Lewis base. It can donate these electrons to a Lewis acid, forming a Lewis acid-base complex or adduct. libretexts.org
Common Lewis acids like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or titanium tetrachloride (TiCl₄) can coordinate with the alcohol's oxygen atom. rsc.orglibretexts.org This complexation significantly enhances the leaving group ability of the hydroxyl group, as the C-O bond is polarized and weakened. This activation facilitates subsequent reactions such as dehydration and nucleophilic substitution under milder conditions than those required with Brønsted acids alone.
This principle is exploited in catalysis. For instance, synergistic systems employing both a Brønsted acid and a Lewis acid have been shown to be effective for activating unactivated tertiary alcohols for reactions like Friedel-Crafts alkylations. rsc.orgrsc.org In such systems, the Lewis acid is thought to enhance the acidity of the Brønsted acid, which in turn protonates the alcohol more efficiently, initiating the reaction. rsc.org The formation of the Lewis acid-alcohol complex is a key step in these catalytic cycles.
Kinetic and Thermodynamic Investigations of Key Transformations Involving this compound
The reactivity of this compound is governed by both kinetic and thermodynamic factors.
Thermodynamic Profile: The acid-catalyzed dehydration is a reversible reaction. scienceready.com.au The thermodynamic parameters dictate the position of the equilibrium.
Table 2: Thermodynamic Considerations for Alcohol Dehydration
| Thermodynamic Parameter | Sign/Value | Rationale |
|---|---|---|
| Enthalpy Change (ΔH) | Positive (Endothermic) | Breaking a C-O and C-H bond requires more energy than is released by forming a C=C and H-O bond. echemi.comstackexchange.com |
| Entropy Change (ΔS) | Positive | One molecule of reactant generates two molecules of product (alkene and water), increasing disorder. stackexchange.com |
Kinetic Profile: The rates of Sₙ1 and E1 reactions of this compound are determined by the rate of formation of the carbocation intermediate.
Table 3: Kinetic Factors in Transformations
| Kinetic Aspect | Description | Influence on this compound |
|---|---|---|
| Rate-Determining Step | Formation of the carbocation via cleavage of the C-O bond. | This is the slowest step for both E1 and Sₙ1 pathways. byjus.com |
| Carbocation Stability | The rate of formation is directly related to the stability of the resulting carbocation. | The formation of a stable tertiary, benzylic carbocation leads to a relatively fast reaction rate compared to secondary or primary alcohols. byjus.com |
| Rearrangement Kinetics | The rate of Wagner-Meerwein shifts. | These 1,2-shifts are typically very fast, often proceeding rapidly to establish an equilibrium between carbocation isomers before nucleophilic attack or deprotonation occurs. wikipedia.org |
| Substituent Effects | Electronic and steric effects of the isopropylphenyl group. | The electron-donating isopropyl group stabilizes the initial carbocation, accelerating the rate-determining step. |
Chemical Derivatization and Analogue Synthesis of 2 3 Isopropylphenyl 3 Methylbutan 2 Ol
Esterification and Etherification of the Hydroxyl Group in 2-(3-Isopropylphenyl)-3-methylbutan-2-ol
The tertiary hydroxyl group in this compound is a key site for derivatization. However, its sterically hindered nature presents a significant challenge for traditional esterification and etherification reactions.
Esterification:
Direct esterification with carboxylic acids under standard Fischer conditions (acid catalysis and heat) is often inefficient for hindered tertiary alcohols due to competing elimination reactions that lead to the formation of alkenes. wikipedia.orgquora.com To overcome this, milder and more specialized methods are employed. One effective strategy involves the use of activated carboxylic acid derivatives. For example, reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base can facilitate ester formation.
Another approach utilizes coupling agents to activate the carboxylic acid. For instance, benzotriazole (B28993) esters, formed in situ from carboxylic acids and 1-hydroxybenzotriazole (B26582) (HOBt) with a carbodiimide (B86325) like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), can efficiently acylate tertiary alcohols. acs.org The use of a hindered amine base, such as 2,6-lutidine or 1,2,2,6,6-pentamethylpiperidine (PMP), can further promote the reaction while minimizing side reactions. chinesechemsoc.org
Table 1: Potential Esterification Reagents for this compound
| Reagent/Method | Description | Potential Product |
| Acyl Chloride + Pyridine | A common method for esterification, though may be hindered. | 2-(3-Isopropylphenyl)-3-methylbutan-2-yl ester |
| Acid Anhydride (B1165640) + DMAP | 4-Dimethylaminopyridine (DMAP) is an effective catalyst for acylation. | 2-(3-Isopropylphenyl)-3-methylbutan-2-yl ester |
| Carboxylic Acid + EDC/HOBt | Carbodiimide coupling agents activate the carboxylic acid for esterification. | Corresponding ester derivative |
Etherification:
The synthesis of ethers from the sterically hindered hydroxyl group also requires non-standard approaches. The classic Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is often sluggish and prone to elimination with tertiary substrates. masterorganicchemistry.com
Alternative strategies for the synthesis of hindered ethers have been developed. One such method involves the use of electrogenerated carbocations from carboxylic acids, which can then be trapped by the tertiary alcohol. masterorganicchemistry.com Another approach is the acid-catalyzed hydroalkoxylation of alkenes, although this is not directly applicable for derivatizing the pre-existing alcohol. For the specific synthesis of methyl or ethyl ethers, reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can chemoselectively convert benzyl (B1604629) alcohols, and potentially similar hindered alcohols, into their corresponding ethers. youtube.com
Table 2: Potential Etherification Strategies for this compound
| Strategy | Description | Potential Product |
| Decarboxylative Etherification | Electrochemical oxidation of a carboxylic acid to a carbocation, trapped by the alcohol. masterorganicchemistry.com | Alkyl ether of this compound |
| TCT/DMSO Method | Use of 2,4,6-trichloro-1,3,5-triazine for selective methylation or ethylation. youtube.com | Methyl or ethyl ether derivative |
Functionalization of the Phenyl Ring via Electrophilic Aromatic Substitution
The phenyl ring of this compound is amenable to functionalization through electrophilic aromatic substitution (EAS) reactions. sigmaaldrich.comyoutube.com The directing effects of the existing substituents—the isopropyl group and the tertiary alcohol-bearing alkyl group—will influence the position of the incoming electrophile. Both are ortho-, para-directing and activating groups. However, the steric bulk of these groups will likely favor substitution at the less hindered positions.
Common EAS reactions that can be applied include:
Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. This group can be further reduced to an amine, providing a handle for a wide range of subsequent derivatizations. Studies on the nitration of related compounds like isopropylbenzene have been reported. nih.gov
Halogenation: Introduction of a halogen (e.g., –Cl, –Br) using a Lewis acid catalyst such as FeCl₃ or AlCl₃. nist.gov
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.comyoutube.comkhanacademy.org This reaction introduces a ketone functionality, which can be a versatile synthetic intermediate. For instance, the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) is a well-established procedure. youtube.com
Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. This group can be converted into other functionalities or used to improve water solubility.
The regioselectivity of these reactions will be a key consideration, with the positions ortho and para to the isopropyl group being electronically favored, but sterically hindered. The position para to the tertiary alcohol-bearing chain is also a likely site of substitution.
Modifications of the Isopropyl and Methylbutan-2-ol Chains
Modifications to the alkyl chains of this compound can be explored to probe the impact of steric bulk and lipophilicity on the molecule's properties.
Isopropyl Chain Modification:
The isopropyl group can be modified through various synthetic routes. For instance, a Friedel-Crafts alkylation of a suitable benzene (B151609) derivative with a different alkyl halide could be employed to synthesize analogues with, for example, ethyl, n-propyl, or tert-butyl groups at the 3-position of the phenyl ring. However, Friedel-Crafts alkylations are known to be susceptible to carbocation rearrangements. youtube.com A more controlled approach would involve the use of a ketone precursor that can be subjected to Grignard addition to introduce the desired alkyl group.
Methylbutan-2-ol Chain Modification:
The tert-pentyl alcohol moiety (3-methylbutan-2-ol) can be altered by starting from different ketone precursors in the initial synthesis. For example, using a different ketone in the Grignard reaction with 3-isopropylphenylmagnesium bromide would lead to analogues with different substitution patterns around the tertiary alcohol. The synthesis of related tertiary alcohols such as 2-methyl-3-phenylbutan-2-ol (B3051307) has been documented. nih.gov Furthermore, the development of methods for the deconstruction and modification of related structures like tert-amyl alcohol can provide insights into potential synthetic transformations. google.com
Synthesis of Structural Analogues and Homologues to Probe Structure-Reactivity/Property Relationships
The synthesis of structural analogues and homologues is a cornerstone of medicinal chemistry and materials science, allowing for the systematic investigation of structure-activity relationships (SAR) and structure-property relationships. nih.govescholarship.org For a molecule like this compound, which shares structural similarities with known biologically active compounds such as MPEP (2-Methyl-6-(phenylethynyl)pyridine), the synthesis of analogues is of particular interest. nih.govbitlaw.com
SAR studies involve systematically altering different parts of the molecule and evaluating the impact on a specific property, often a biological activity. For example, analogues could be synthesized with:
Variations in the Phenyl Ring Substitution: Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring can modulate the electronic properties and potential interactions of the molecule. nih.gov
Changes in the Alkyl Chains: As discussed in section 5.3, altering the size and branching of the isopropyl and methylbutan-2-ol chains can impact steric interactions and lipophilicity.
The data obtained from these studies are often compiled into tables to visualize the relationship between structural changes and the resulting properties.
Table 3: Hypothetical SAR Data for Analogues of this compound
| Analogue | R1 (Phenyl Substitution) | R2 (Alkyl Chain) | Property (e.g., IC50 in nM) |
| Parent Compound | 3-isopropyl | -C(CH₃)₂CH(CH₃)₂ | [Value] |
| Analogue 1 | 3-ethyl | -C(CH₃)₂CH(CH₃)₂ | [Value] |
| Analogue 2 | 3-isopropyl | -C(CH₃)₂CH₂CH₃ | [Value] |
| Analogue 3 | 4-chloro-3-isopropyl | -C(CH₃)₂CH(CH₃)₂ | [Value] |
Incorporation of this compound as a Chiral Building Block in Complex Molecule Synthesis
If this compound can be resolved into its individual enantiomers, it can serve as a valuable chiral building block in asymmetric synthesis. Chiral tertiary alcohols are important synthons for the preparation of a variety of complex, enantiomerically pure molecules. chinesechemsoc.orgkhanacademy.org
The stereogenic center at the tertiary alcohol can be used to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. youtube.comrsc.org For example, the chiral hydroxyl group could be used as a directing group in reactions such as catalytic hydrogenations or epoxidations of a nearby double bond, leading to the formation of a new stereocenter with a high degree of stereocontrol.
Furthermore, the chiral alcohol itself can be incorporated into a larger target molecule, where its stereochemistry is crucial for the final product's biological activity or material properties. The synthesis of chiral tertiary alcohols with vicinal stereocenters is an active area of research, with methods like enantioselective cyanosilylation of ketones being developed to access these valuable building blocks. chinesechemsoc.org The resolved enantiomers of this compound could potentially be used as starting materials or key intermediates in the synthesis of novel pharmaceuticals or other fine chemicals.
Computational and Theoretical Investigations of 2 3 Isopropylphenyl 3 Methylbutan 2 Ol
Quantum Chemical Calculations for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly well-suited for analyzing conformational preferences, which arise from the rotation around single bonds. In the case of 2-(3-Isopropylphenyl)-3-methylbutan-2-ol, the most significant conformational flexibility comes from the rotation around the C-C bond connecting the aromatic ring to the tertiary alcohol carbon.
Theoretical calculations, such as those performed using the B3LYP functional with a 6-31G(d) basis set, can identify several low-energy conformers. The relative energies of these conformers are dictated primarily by the steric interactions between the hydrogen atoms of the tert-butyl group and the isopropyl group on the phenyl ring. The most stable conformer would be the one that minimizes this steric clash. Hypothetical energy calculations predict a small number of stable conformers, with energy differences typically in the range of 1-5 kcal/mol.
Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated by DFT.
| Conformer | Dihedral Angle (Car-Car-Calk-O) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 (Lowest Energy) | ~180° | 0.00 | Staggered conformation minimizing steric hindrance between the tert-butyl and isopropyl groups. |
| 2 | ~60° | 2.5 | Gauche conformation with moderate steric interaction. |
| 3 | ~120° | 4.8 | Eclipsed conformation with significant steric strain. |
Once the lowest energy conformer is identified, DFT calculations can provide a highly detailed picture of its geometry. This includes the prediction of bond lengths, bond angles, and dihedral angles. These theoretical values are expected to be in close agreement with experimental data that could be obtained from techniques like X-ray crystallography. For this compound, the calculations would reflect the steric strain imposed by the bulky alkyl substituents, potentially leading to slight elongations of C-C bonds and distortions of bond angles from their ideal values.
Table 2: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | Car-Calk | 1.53 Å |
| Bond Length | Calk-O | 1.44 Å |
| Bond Length | Calk-C(tert-butyl) | 1.55 Å |
| Bond Angle | Car-Calk-O | 108.5° |
| Bond Angle | O-Calk-C(tert-butyl) | 109.8° |
| Dihedral Angle | H-O-Calk-Car | -65.0° |
Transition State Modeling for Key Synthetic Steps and Rearrangement Pathways
Computational chemistry is invaluable for studying reaction mechanisms by modeling the transition states of chemical reactions. organic-chemistry.orgresearchgate.netmasterorganicchemistry.com A plausible synthesis for this compound involves the Grignard reaction between 3-isopropylphenylmagnesium bromide and pinacolone. pearson.comlibretexts.org
Theoretical modeling of this reaction can elucidate the structure of the transition state, which is the highest energy point along the reaction coordinate. Calculations can determine the activation energy, providing a quantitative measure of the reaction's kinetic feasibility. For this Grignard addition, the transition state would likely involve a six-membered ring-like structure, and DFT calculations could predict an activation energy consistent with a reaction that proceeds readily at room temperature. Such studies on similar tertiary benzyl (B1604629) alcohols have provided deep insights into their formation and potential rearrangements. nih.govmdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for Experimental Validation
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structure verification. researchgate.netnih.govresearchgate.net
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. rsc.orgnih.gov For this compound, these calculations would predict distinct signals for the aromatic protons, the isopropyl and tert-butyl methyl groups, and the hydroxyl proton. The predicted shifts help in the assignment of complex experimental spectra. researchgate.net
IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of bonds can also be calculated. These frequencies can be correlated with the peaks in an experimental IR spectrum. For this molecule, key predicted vibrations would include the O-H stretch (typically around 3400-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), and the C-O stretch.
Table 3: Predicted Spectroscopic Data for this compound.
| Spectroscopy Type | Group | Predicted Value |
|---|---|---|
| ¹H NMR | -OH | ~1.7 ppm |
| ¹H NMR | Aromatic-H | 7.0-7.3 ppm |
| ¹H NMR | Isopropyl-CH | ~2.9 ppm |
| ¹³C NMR | C-OH | ~78 ppm |
| ¹³C NMR | Aromatic-C | 125-148 ppm |
| IR | O-H Stretch | ~3550 cm⁻¹ (gas phase) |
| IR | C-H Stretch (Aromatic) | ~3050 cm⁻¹ |
| IR | C-H Stretch (Aliphatic) | 2970-2870 cm⁻¹ |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their flexibility and interactions with a solvent. acs.orgacs.orgosti.govyoutube.com An MD simulation of this compound would provide a dynamic picture of its conformational landscape.
In a non-polar solvent like hexane, the molecule's conformations would be primarily governed by intramolecular steric effects. In a polar solvent like water, the simulation would show the formation of hydrogen bonds between the molecule's hydroxyl group and surrounding water molecules. ulisboa.pt This interaction would influence the orientation of the hydroxyl group and could slightly alter the conformational preferences of the molecule. MD simulations can thus provide critical insights into how the solvent environment affects the molecule's structure and dynamics. acs.org
Analysis of Electronic Structure, Aromaticity, and Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)
The electronic structure of a molecule dictates its reactivity. Computational methods can map out this structure in detail.
Electrostatic Potential (ESP) Map: An ESP map visually represents the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). For this compound, the ESP map would show a high negative potential around the oxygen atom of the hydroxyl group, identifying it as a site for electrophilic attack or hydrogen bonding. The aromatic ring and alkyl groups would show a largely neutral or slightly positive potential.
Aromaticity: While the phenyl group is clearly aromatic, computational descriptors like the Nucleus-Independent Chemical Shift (NICS) can quantify the degree of aromaticity, confirming the delocalization of π-electrons within the ring.
Reactivity Descriptors: Conceptual DFT provides tools like Fukui functions to predict the most reactive sites in a molecule. mdpi.comfaccts.devub.be The Fukui function f⁻(r) indicates susceptibility to electrophilic attack, while f⁺(r) indicates susceptibility to nucleophilic attack. researchgate.netbas.bg For this molecule, the analysis would likely confirm the oxygen atom and specific carbons on the phenyl ring as the primary sites for electrophilic and nucleophilic interactions, respectively, guiding predictions of its chemical behavior. vub.be
Potential Applications in Synthetic Chemistry and Materials Science
Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The auxiliary is then removed, having served its purpose of inducing asymmetry. Given that 2-(3-isopropylphenyl)-3-methylbutan-2-ol possesses a chiral center, it has the potential to be developed into a chiral auxiliary. The bulky isopropyl and tert-butyl groups attached to the phenyl ring and the carbinol center, respectively, could offer significant steric hindrance. This steric bulk can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face and thereby controlling the stereochemistry of the product.
While there is no specific research detailing the use of this compound as a chiral auxiliary, its structural motifs are reminiscent of other successful auxiliaries. For instance, compounds like 8-phenylmenthol, which also feature a bulky aryl group, have been used to control the stereochemistry of various reactions. The hydroxyl group of this compound could be derivatized to attach to a substrate, and after a stereoselective reaction, it could be cleaved to release the chiral product.
Furthermore, this compound could serve as a precursor for chiral ligands in asymmetric catalysis. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of donor atoms like phosphorus or nitrogen. The resulting chiral phosphine (B1218219) or amine ligands could then be coordinated to a transition metal, creating a catalyst capable of promoting enantioselective transformations. The steric bulk of the isopropylphenyl and tertiary butyl groups would be expected to create a well-defined chiral pocket around the metal center, which is a key feature for effective asymmetric induction.
Intermediate in the Synthesis of Advanced Organic Materials (e.g., liquid crystals, polymers, specialty chemicals)
The rigid aromatic ring combined with the bulky, branched alkyl groups in this compound suggests its potential as a building block for advanced organic materials.
Liquid Crystals: The synthesis of liquid crystals often involves the incorporation of rigid core structures with flexible peripheral chains. biointerfaceresearch.commdpi.com The isopropylphenyl group in this compound could serve as part of the rigid core of a liquid crystalline molecule. The bulky nature of the substituents might influence the packing of the molecules in the mesophase, potentially leading to the formation of specific liquid crystal phases. While there is no direct research on this compound in liquid crystal synthesis, the general principles of molecular design for liquid crystals support this potential application. researchgate.netciac.jl.cn
Polymers: The hydroxyl group of this compound could be used to introduce this bulky moiety into a polymer chain, for example, through esterification with an acrylic monomer followed by polymerization. researchgate.netrsc.org The incorporation of such a sterically demanding group could significantly impact the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength. The bulky groups would likely disrupt chain packing, leading to a more amorphous polymer with potentially enhanced solubility in organic solvents.
Specialty Chemicals: The unique structure of this alcohol could be leveraged in the synthesis of specialty chemicals where specific steric properties are required. For example, it could be used to create bulky esters or ethers that might find applications as unique solvents, plasticizers, or fragrance components.
Utilization as a Chemical Probe for Mechanistic Investigations in Organic Reactions
Due to its significant steric hindrance, this compound could be employed as a chemical probe to investigate the steric sensitivity of organic reactions. By comparing its reactivity to that of smaller, less hindered alcohols, chemists could gain insights into the transition state geometry and the steric demands of a particular reaction mechanism.
For example, in esterification reactions, the rate of reaction of this alcohol could be compared to that of simpler alcohols like 2-phenylbutan-2-ol (B73489) rsc.org or 3-methylbutan-2-ol. wikipedia.orghc-sc.gc.casigmaaldrich.comnih.gov A significantly lower reaction rate with this compound would provide quantitative evidence for the role of steric hindrance in the reaction mechanism.
Furthermore, the rearrangement of the carbocation derived from this alcohol could be studied to understand hydride and alkyl shifts in sterically congested systems. doubtnut.comyoutube.com The presence of the isopropyl group on the phenyl ring could influence the migratory aptitude of different groups in carbocation rearrangements.
Contribution to the Development of Novel Synthetic Methodologies
The synthesis of highly substituted, sterically hindered alcohols like this compound itself presents a challenge that can drive the development of new synthetic methods. The construction of the quaternary carbon center bearing the hydroxyl group would likely require robust carbon-carbon bond-forming reactions that can overcome significant steric repulsion.
The development of methods to synthesize this and similar molecules could lead to new strategies for the creation of complex, three-dimensional structures. Additionally, studying the reactivity of this hindered alcohol could lead to the discovery of new reaction conditions or catalysts that are effective for transformations involving sterically demanding substrates.
Foundational Studies for Future Chemical Engineering Processes Involving Highly Branched Alcohols
Highly branched alcohols have distinct physical properties, such as viscosity, boiling point, and solubility, compared to their linear isomers. Studying the properties of this compound could contribute to a better understanding of structure-property relationships in this class of compounds. This knowledge is valuable for chemical engineers designing separation processes, such as distillation or extraction, for mixtures containing such molecules.
Moreover, understanding the thermal stability and decomposition pathways of highly branched alcohols is crucial for their safe handling and use in industrial processes. Foundational studies on the thermochemical properties of this compound could provide valuable data for process design and safety assessments in chemical manufacturing.
Compound Data
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₄H₂₂O | 206.33 |
| 8-phenylmenthol | C₁₆H₂₄O | 232.36 |
| 2-phenylbutan-2-ol | C₁₀H₁₄O | 150.22 |
| 3-methylbutan-2-ol | C₅H₁₂O | 88.15 |
| 2-(3-isopropylphenyl)propan-2-ol | C₁₂H₁₈O | 178.27 nih.gov |
| 2-methyl-3-phenylbutan-2-ol (B3051307) | C₁₁H₁₆O | 164.24 nih.gov |
| (2S,3R)-3-phenylbutan-2-ol | C₁₀H₁₄O | 150.22 nih.gov |
| 2-phenyl-3-methyl-butan-2-ol | C₁₁H₁₆O | 164.24 nih.gov |
| 2-methylbut-3-yn-2-ol | C₅H₈O | 84.12 wikipedia.org |
| (2S)-3-methylbutan-2-ol | C₅H₁₂O | 88.15 nih.gov |
| 1-(3-methyl-3-propan-2-ylcyclohexyl)oxypropan-2-ol | C₁₃H₂₆O₂ | 214.34 nih.gov |
| 2-(2-isopropoxyphenyl)-3-methylbutan-2-ol | C₁₄H₂₂O₂ | 222.32 chemscene.combldpharm.com |
Conclusion and Future Research Directions for 2 3 Isopropylphenyl 3 Methylbutan 2 Ol
Summary of Synthetic Achievements and Characterization Insights
As specific literature on 2-(3-isopropylphenyl)-3-methylbutan-2-ol is scarce, its synthesis is projected based on established and reliable chemical transformations. The most direct and feasible method for its preparation is the Grignard reaction, a cornerstone of carbon-carbon bond formation. nih.govncert.nic.in This reaction would involve the nucleophilic addition of a Grignard reagent, specifically 3-isopropylphenylmagnesium bromide, to the carbonyl carbon of 3-methyl-2-butanone (B44728) (pinacolone). organicchemistrytutor.comyoutube.comkhanacademy.orglibretexts.orgstudypool.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. acs.org Subsequent hydrolysis of the resulting magnesium alkoxide intermediate in an acidic workup would yield the final tertiary alcohol. organicchemistrytutor.comacs.org
The successful synthesis of the target compound would be confirmed through a standard battery of spectroscopic techniques to elucidate its structure. youtube.comyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information on the electronic environment and connectivity of protons, while ¹³C NMR would identify the number of unique carbon atoms. rsc.orgbeilstein-journals.org
Infrared (IR) Spectroscopy: Key functional groups would be identified by their characteristic absorption frequencies, most notably the broad O-H stretching band for the alcohol group. acs.org
Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound through the molecular ion peak and offer structural clues via analysis of its fragmentation patterns. youtube.comyoutube.com
A summary of the projected spectroscopic data is presented below.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic protons (4H) in the 7.0-7.4 ppm region.
|
| ¹³C NMR | - Multiple signals in the aromatic region (120-150 ppm).
|
| IR Spectroscopy | - Broad O-H stretch (~3200-3600 cm⁻¹).
|
| Mass Spectrometry | - Molecular ion peak (M⁺).
|
Unresolved Challenges in the Scalable and Stereoselective Synthesis of this compound
While the Grignard synthesis is robust, its large-scale implementation for this specific molecule would present challenges. The reaction is highly exothermic and requires strict anhydrous conditions, which can be difficult and costly to maintain at an industrial scale.
A more significant challenge lies in achieving stereoselectivity. The carbinol carbon in this compound is a stereocenter. The standard Grignard addition to the planar ketone would result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, as the nucleophile can attack either face of the carbonyl group with equal probability. vaia.com
The development of a stereoselective synthesis for sterically hindered tertiary alcohols is a formidable task in modern organic chemistry. nih.govnih.gov Achieving facial selectivity would likely require the use of sophisticated chiral ligands or auxiliaries to create a chiral environment around the reacting species. nih.govnih.gov The significant steric hindrance imposed by both the tert-butyl group and the substituted aromatic ring would make finding an effective chiral catalyst that can deliver high enantiomeric excess particularly difficult. nih.govnih.govacs.org This remains a key unresolved challenge for this class of molecules.
Emerging Avenues for Further Chemical Derivatization and Functionalization
The this compound molecule, once synthesized, could serve as a platform for further chemical modification. The reactivity would be dominated by the tertiary benzylic alcohol functional group.
Esterification and Etherification: The formation of esters and ethers from this alcohol would be challenging due to the severe steric congestion around the hydroxyl group. acs.orgresearchgate.net These transformations would likely require highly reactive reagents, such as acid chlorides or the use of specialized coupling agents, rather than standard Fischer esterification conditions. researchgate.net
Dehydration: Acid-catalyzed elimination of the water molecule would lead to the formation of alkenes. studypool.com The regioselectivity of this reaction could potentially yield a mixture of alkene isomers, and controlling this outcome would be a subject for investigation.
Nucleophilic Substitution: Reactions involving the substitution of the hydroxyl group, for instance with halides, would likely proceed through an SN1 mechanism. This is due to the formation of a relatively stable tertiary benzylic carbocation intermediate upon protonation and loss of water. mdpi.comresearchgate.net
Advanced Computational Strategies for Deeper Mechanistic Understanding
Computational chemistry offers a powerful, non-empirical tool to probe the synthesis and reactivity of this compound.
Mechanistic Elucidation: Methods like Density Functional Theory (DFT) can be employed to model the Grignard reaction pathway. rsc.org Such studies could calculate the energy barriers for different approaches of the nucleophile to the ketone, providing insight into the lack of stereoselectivity in the uncatalyzed reaction. Furthermore, computational modeling could aid in the rational design of chiral ligands by simulating their interaction with the reagents and identifying transition states that favor the formation of one enantiomer over the other. nih.govrsc.org
Reactivity Prediction: Computational strategies can predict the stability of reactive intermediates, such as the carbocation formed during potential SN1 reactions, and calculate the relative thermodynamic stabilities of the possible alkene products from dehydration. This predictive power can guide the design of experiments and the selection of reaction conditions to favor desired products.
Exploration of Novel Applications within Chemical Synthesis and Material Innovation
While no applications are currently documented, the unique structure of this compound suggests several avenues for future exploration.
Chemical Synthesis: The compound's enantiomers, if they can be resolved or synthesized selectively, could be valuable as chiral building blocks or as precursors to novel chiral ligands for asymmetric catalysis. researchgate.net The sterically demanding nature of the group could be exploited in the design of catalysts or as a bulky protecting group in complex molecule synthesis.
Material Innovation: The rigid and bulky structure of the molecule could be leveraged in materials science. Incorporation of this moiety into polymer backbones could significantly impact the material's physical properties, such as increasing its glass transition temperature (Tg), modifying its solubility, or enhancing its thermal stability. The presence of the aromatic ring provides a handle for further functionalization, allowing for the fine-tuning of electronic or optical properties for applications in advanced materials.
Q & A
Q. What are the standard synthetic routes for 2-(3-Isopropylphenyl)-3-methylbutan-2-ol?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation to attach the isopropylphenyl group to a pre-formed tertiary alcohol backbone. For example, 3,3-dimethylbutan-2-ol derivatives () are synthesized via nucleophilic addition of Grignard reagents to ketones. A plausible route for this compound could involve reacting 3-isopropylbenzyl chloride with 3-methylbutan-2-one under acidic catalysis, followed by reduction. Characterization of intermediates via NMR (¹H/¹³C) and GC-MS is critical to confirm regioselectivity and purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Characterization |
|---|---|---|
| Alkylation | 3-isopropylbenzyl chloride, AlCl₃, DCM, 0–25°C | TLC, IR (C-Cl stretch) |
| Reduction | NaBH₄/MeOH, 0°C → RT | ¹H NMR (δ 1.2–1.4 ppm, isopropyl CH₃) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and tertiary alcohol protons (δ 1.2–1.5 ppm). Compare with databases (e.g., ’s InChI key for analogous alcohols).
- IR Spectroscopy : Confirm hydroxyl (O-H stretch ~3300 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z ~206) and fragmentation patterns (e.g., loss of isopropyl group, m/z ~163) .
Q. What are the key physicochemical properties of this compound?
- Density : ~0.82–0.85 g/mL (lit. values for 2-methyl-3-buten-2-ol ).
- Boiling Point : Estimated 180–200°C (based on tert-alcohol analogs in ).
- Solubility : Hydrophobic; soluble in DCM, THF, and ethanol. Test via shake-flask method with HPLC quantification .
Advanced Research Questions
Q. How can isomeric purity be ensured during synthesis?
- Methodological Answer : Chiral chromatography (e.g., Chiralcel OD-H column) or enantioselective NMR using chiral shift reagents (e.g., Eu(hfc)₃). For diastereomers, optimize reaction conditions (e.g., low temperature) to minimize byproducts. Compare retention times with racemic standards ( lists stereospecific derivatives) .
Q. What experimental designs address degradation under environmental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Degradation : Heat samples at 40–60°C for 72h; monitor via GC-MS for decomposition products (e.g., aldehydes or ketones).
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze using LC-MS/MS.
- pH Stability : Test in buffers (pH 2–12) with kinetic sampling over 24h ( highlights organic degradation in wastewater matrices) .
Q. How can trace-level detection be optimized in complex matrices?
- Methodological Answer : Use solid-phase microextraction (SPME) coupled with GC-MS for enrichment. Validate limits of detection (LOD < 1 ppb) via spiked recovery experiments in environmental samples (e.g., soil, water). Cross-reference with hyperspectral imaging (HSI) protocols in , adapting spectral libraries for tertiary alcohols .
Q. How do reaction mechanisms involving this compound differ in heterogeneous vs. homogeneous systems?
- Methodological Answer : Perform kinetic studies using deuterated analogs (e.g., ’s deuterated phosphonates) to track isotopic effects. Compare catalytic efficiency in homogeneous (e.g., RhCl₃) vs. heterogeneous (e.g., Pd/C) hydrogenation. Use in situ FTIR to monitor intermediate adsorption on catalyst surfaces .
Q. How to resolve contradictions in reported bioactivity data?
- Methodological Answer : Apply systematic review criteria (e.g., ’s RIFM safety assessment framework):
- Meta-analysis : Pool data from multiple studies, adjusting for variables (e.g., cell lines, exposure times).
- Dose-Response Validation : Replicate assays using OECD guidelines for cytotoxicity (e.g., MTT assay in HepG2 cells).
- QSAR Modeling : Predict bioactivity using molecular descriptors (e.g., logP, polar surface area) from ’s structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
